1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiophene moiety, a piperazine ring, and a pyrrolidinone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the formation of the piperazine ring. The final steps involve the coupling of the piperazine derivative with the pyrrolidinone core and the phenyl ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders .
Comparison with Similar Compounds
1-Phenyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their therapeutic potential in treating various diseases.
Pyrrolidinone derivatives: These compounds are used in the synthesis of pharmaceuticals and have diverse biological activities. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-phenyl-4-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21N3O3S/c24-18-13-15(14-23(18)16-5-2-1-3-6-16)19(25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h1-7,12,15H,8-11,13-14H2 |
InChI Key |
DPPFLOKFIWLWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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